

2-Amino-3-(4-aminophenyl)propanoic acid CAS number and molecular formula

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Compound of Interest

Compound Name: 2-Amino-3-(4-aminophenyl)propanoic acid

Cat. No.: B556570

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An In-depth Technical Guide to 2-Amino-3-(4-aminophenyl)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-3-(4-aminophenyl)propanoic acid, also known as 4-aminophenylalanine, is a non-proteinogenic amino acid that has garnered significant interest in various scientific fields, particularly in drug discovery and biotechnology. Its unique structure, featuring an aniline moiety, makes it a versatile building block for the synthesis of novel peptides, peptidomimetics, and other bioactive molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, and biological significance, tailored for a scientific audience.

Chemical and Physical Properties

The properties of **2-Amino-3-(4-aminophenyl)propanoic acid** can vary slightly depending on its stereochemistry (L-form, D-form, or DL-racemic mixture) and whether it is in its free form or as a salt. The L-enantiomer, 4-Amino-L-phenylalanine, is the most commonly utilized form in biochemical and pharmaceutical research.

Property	L-form	DL-form	(R)-form	L-form HCl Hemihydrate
CAS Number	943-80-6[1]	2922-41-0[2]	102281-45-8	312693-79-1
Molecular Formula	C ₉ H ₁₂ N ₂ O ₂ [1]	C ₉ H ₁₂ N ₂ O ₂ [2]	C ₉ H ₁₂ N ₂ O ₂	C ₉ H ₁₂ N ₂ O ₂ · HCl · ½H ₂ O
Molecular Weight	180.20 g/mol [1]	180.21 g/mol [2]	180.20 g/mol	225.67 g/mol
Melting Point	232 - 240 °C[1]	Not available	Not available	247-249 °C
Optical Rotation	[α] _D ²⁰ = -42 ±4 ° (c=1 in water)[1]	Not applicable	Not available	[α] _D ²⁰ /D -8.5°, c = 2 in H ₂ O
Appearance	White to off-white powder[1]	White to off-white solid	Not available	Powder
Solubility	Soluble in water. [2]	Soluble in water[2]	Not available	Clear solution (0.1g in 2 ml H ₂ O)[3]
Purity (HPLC)	≥ 98%[1]	Not available	Not available	≥99%[3]

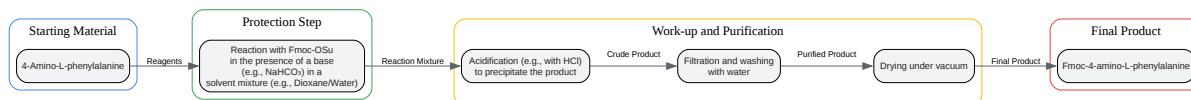
Spectroscopic Data:

- ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data are available and can be accessed through chemical databases such as PubChem (CID 151001) and ChemicalBook.[4][5][6]
The infrared (IR) spectrum of primary amines like 4-aminophenylalanine typically shows two sharp bands for the N-H stretches (asymmetric and symmetric) in the region of 3300-3500 cm⁻¹. An N-H bending vibration (scissoring) is expected around 1600 cm⁻¹. [7]

Synthesis and Experimental Protocols

The synthesis of **2-Amino-3-(4-aminophenyl)propanoic acid** and its derivatives can be achieved through various chemical and enzymatic methods. Below is a representative workflow for the chemical synthesis of a protected form of 4-Amino-L-phenylalanine, which is a common precursor for peptide synthesis.

Experimental Workflow: Synthesis of Fmoc-4-amino-L-phenylalanine



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Caption: Workflow for the synthesis of Fmoc-protected 4-Amino-L-phenylalanine.

Detailed Experimental Protocol: Synthesis of Fmoc-4-amino-L-phenylalanine

This protocol is a general representation based on standard procedures for the Fmoc protection of amino acids.

- **Dissolution of Starting Material:** Dissolve 4-Amino-L-phenylalanine in a 10% aqueous sodium carbonate solution.
- **Addition of Protecting Group:** Cool the solution in an ice bath and add a solution of 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu) in dioxane dropwise with vigorous stirring.
- **Reaction:** Allow the reaction mixture to warm to room temperature and stir overnight.
- **Work-up:** Dilute the reaction mixture with water and wash with diethyl ether to remove unreacted Fmoc-OSu.
- **Precipitation:** Cool the aqueous layer in an ice bath and acidify to pH 2 with cold 1N HCl to precipitate the product.

- Isolation: Collect the precipitate by filtration, wash thoroughly with cold water, and then with a small amount of cold diethyl ether.
- Drying: Dry the product under vacuum to yield Fmoc-4-amino-L-phenylalanine as a white solid.

Biological Activity and Applications in Drug Development

2-Amino-3-(4-aminophenyl)propanoic acid and its derivatives have shown promising biological activities, making them valuable tools in drug discovery.

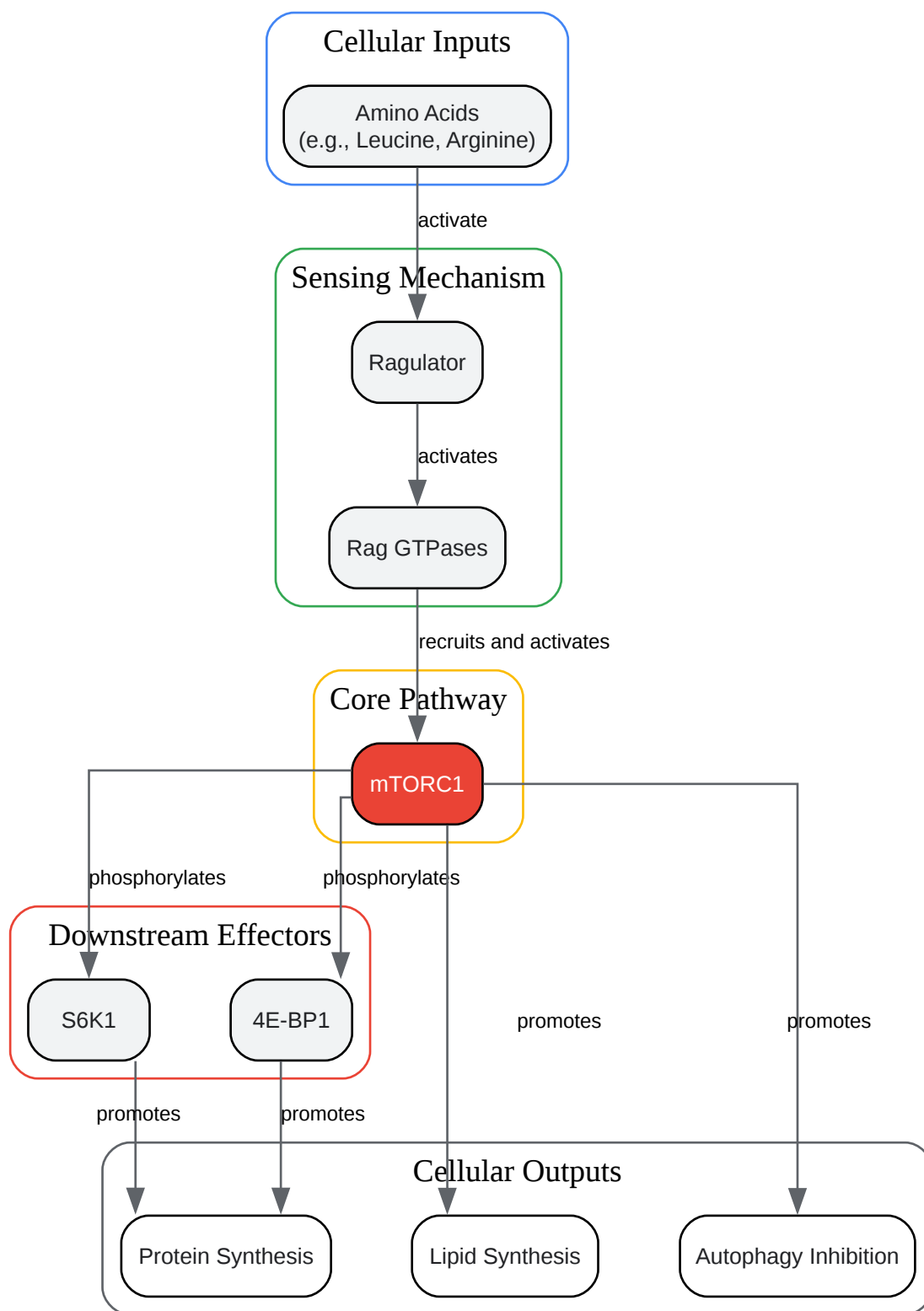
- Peptide and Protein Synthesis: As an unnatural amino acid, it can be incorporated into peptides to enhance their stability, modify their conformation, and introduce novel functionalities.^[8] The Fmoc-protected version, Fmoc-4-amino-L-phenylalanine, is a key building block in solid-phase peptide synthesis.^[9]
- Enzyme Inhibition: Derivatives of 4-aminophenylalanine have been designed as potent and selective inhibitors of dipeptidyl peptidase IV (DPP-4), an important target in the treatment of type 2 diabetes. For instance, certain derivatives have shown IC₅₀ values in the nanomolar range.^[10]
- Neurological Disorders: This amino acid has been explored for its potential to influence neurotransmitter synthesis and function, suggesting its utility in developing drugs for neurological disorders.^[1]
- Biocatalysis: 4-aminophenylalanine can serve as a biocompatible nucleophilic catalyst for hydrazone ligations at neutral pH, which is beneficial for biomolecular labeling.^[11]

Involvement in Cellular Signaling Pathways

While direct and extensive studies on the specific signaling pathways modulated by **2-Amino-3-(4-aminophenyl)propanoic acid** are limited, its nature as an amino acid and the inhibitory activity of its derivatives on enzymes like DPP-4 suggest its interaction with key cellular signaling networks. Amino acids are known to play crucial roles in regulating cell growth,

proliferation, and metabolism through pathways such as the mTOR (mechanistic Target of Rapamycin) pathway.

Amino Acid Sensing and the mTORC1 Signaling Pathway



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Caption: Simplified diagram of the mTORC1 signaling pathway activated by amino acids.

The mTORC1 pathway is a central regulator of cell growth and is activated by the presence of sufficient amino acids. This activation leads to the phosphorylation of downstream targets like S6K1 and 4E-BP1, which in turn promote protein and lipid synthesis while inhibiting autophagy. [12][13] As an amino acid, **2-Amino-3-(4-aminophenyl)propanoic acid** would be expected to contribute to the intracellular amino acid pool that influences this pathway.

Conclusion

2-Amino-3-(4-aminophenyl)propanoic acid is a valuable and versatile molecule for researchers in chemistry, biology, and medicine. Its utility as a building block for novel therapeutics, particularly in the realm of peptide drugs and enzyme inhibitors, is well-established. This guide provides a foundational understanding of its key characteristics, synthesis, and biological relevance, offering a starting point for further investigation and application in research and development.

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